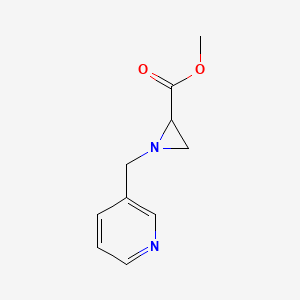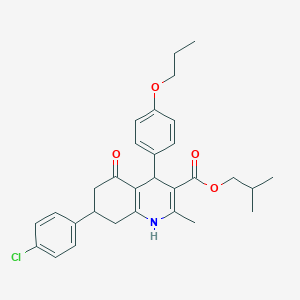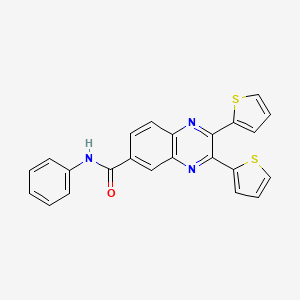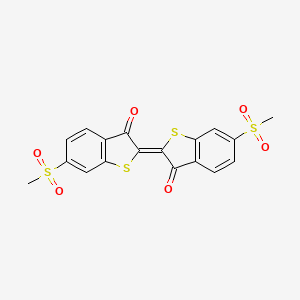![molecular formula C23H26N2O5 B5176439 N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide, commonly known as EPPMP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPMP is a synthetic opioid compound that has a unique chemical structure, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of EPPMP is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By binding to this receptor, EPPMP can modulate the perception of pain and produce analgesia.
Biochemical and Physiological Effects
EPPMP has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, EPPMP has been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward pathways.
Vorteile Und Einschränkungen Für Laborexperimente
EPPMP has several advantages for use in laboratory experiments. The compound has a unique chemical structure, which makes it a useful tool for studying the opioid receptors and their interactions with other compounds. Additionally, EPPMP has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the effects of opioids on the brain and spinal cord.
However, there are also limitations to the use of EPPMP in laboratory experiments. The compound is relatively new, and there is still much that is not known about its effects. Additionally, the synthesis of EPPMP can be challenging, and the compound is not widely available.
Zukünftige Richtungen
There are several future directions for research on EPPMP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord.
Another area of interest is the potential therapeutic applications of EPPMP. The compound has shown promise as a treatment for pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.
Conclusion
EPPMP is a synthetic opioid compound that has gained significant attention in the field of scientific research. The compound has unique chemical properties and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of EPPMP and its effects on the brain and spinal cord. Additionally, the development of new synthesis methods and the exploration of potential therapeutic applications are promising future directions for research on EPPMP.
Synthesemethoden
The synthesis of EPPMP involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve a high yield of the desired product. The synthesis of EPPMP has been extensively studied, and various methods have been developed to optimize the process.
Wissenschaftliche Forschungsanwendungen
EPPMP has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, EPPMP has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-21(26)24(15-16-6-10-18(29-3)11-7-16)20-14-22(27)25(23(20)28)17-8-12-19(13-9-17)30-5-2/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFSOTVYMVXXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)

![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)




![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![(3aS*,5S*,9aS*)-5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5176451.png)

